molecular formula C18H16N2 B13707887 1,1'-Dimethyl-1h,1'h-2,3'-biindole CAS No. 63955-66-8

1,1'-Dimethyl-1h,1'h-2,3'-biindole

Cat. No.: B13707887
CAS No.: 63955-66-8
M. Wt: 260.3 g/mol
InChI Key: CFVGEAVBBQQMLC-UHFFFAOYSA-N
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Description

1,1’-Dimethyl-1h,1’h-2,3’-biindole is a heterocyclic compound featuring two indole units connected at the 2 and 3 positions, with each indole ring having a methyl group at the 1 position. This compound is part of the broader class of indole derivatives, which are known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-1h,1’h-2,3’-biindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux conditions in 1-propanol . This method yields the desired biindole compound in moderate to good yields.

Industrial Production Methods: While specific industrial production methods for 1,1’-Dimethyl-1h,1’h-2,3’-biindole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Dimethyl-1h,1’h-2,3’-biindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Dimethyl-1h,1’h-2,3’-biindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-1h,1’h-2,3’-biindole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole rings allow it to bind effectively to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole
  • 3,3’-Biindole-2,2’(1h,1’h)-dione
  • 2,3-Dimethyl-1h-indole

Uniqueness: 1,1’-Dimethyl-1h,1’h-2,3’-biindole is unique due to its specific substitution pattern and the presence of two indole units. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

63955-66-8

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

1-methyl-2-(1-methylindol-3-yl)indole

InChI

InChI=1S/C18H16N2/c1-19-12-15(14-8-4-6-10-17(14)19)18-11-13-7-3-5-9-16(13)20(18)2/h3-12H,1-2H3

InChI Key

CFVGEAVBBQQMLC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3C

Origin of Product

United States

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